molecular formula C11H20 B1585821 5-Undecyne CAS No. 2294-72-6

5-Undecyne

Cat. No. B1585821
CAS RN: 2294-72-6
M. Wt: 152.28 g/mol
InChI Key: VRQLDBSWBBKOCR-UHFFFAOYSA-N
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Description

5-Undecyne is a chemical compound with the molecular formula C11H20 . It has a molecular weight of 152.2765 . The IUPAC Standard InChI for 5-Undecyne is InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 5-Undecyne is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

5-Undecyne has a molecular weight of 152.2765 . The boiling point of 5-Undecyne is 471 K .

Scientific Research Applications

Pharmacokinetics and Metabolism in Drug Research

5-Undecyne's role in drug discovery and development can be explored through the lens of pharmacokinetics and metabolism. This approach is vital in the development of therapeutic agents, involving understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. The insights from such studies contribute to optimizing drug efficacy and safety (Lin & Lu, 1997).

PET Imaging and Drug Research

The use of Positron Emission Tomography (PET) in drug research, including substances like 5-Undecyne, offers a direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals. This technology can play a significant role in determining effective drug doses, understanding drug interactions, and evaluating the duration of drug action (Fowler et al., 1999).

Drug Discovery and the Role of Chemistry

5-Undecyne's contribution to drug discovery is also shaped by the evolving role of chemistry in pharmaceutical research. The integration of molecular biology and genomic sciences is increasingly significant, highlighting the need for a deeper understanding of molecular mechanisms and the genetic basis of diseases, which can guide the use of compounds like 5-Undecyne (Drews, 2000).

Systems Pharmacology

In systems pharmacology, the role of compounds like 5-Undecyne can be examined in the context of cellular networks, providing insights into their effects and interactions within complex biological systems. This field is crucial for identifying new drug targets and understanding the systemic effects of drugs (Berger & Iyengar, 2011).

Animal Research and Drug Evaluation

Animal research remains an essential aspect of evaluating drugs like 5-Undecyne. Understanding the ethical, methodological, and reporting standards in animal research is key to the development of effective and safe pharmaceuticals (Kilkenny et al., 2010).

Safety And Hazards

5-Undecyne is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

undec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLDBSWBBKOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177482
Record name 5-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Undecyne

CAS RN

2294-72-6
Record name 5-Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Undecyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
DN Brattesani, CH Heathcock - Synthetic Communications, 1973 - Taylor & Francis
… Removal of solvent gives 13.63 g (89.5%) of 5-undecyne. Although slightly colored, this material is identical spectrally with a pure sample isolated by preparative glpc, which reveals no …
Number of citations: 40 www.tandfonline.com
MA Ischay, MS Mubarak, DG Peters - The Journal of Organic …, 2006 - ACS Publications
… We prepared another electrolysis product (5-undecyne) by combining 66 mL of 1.6 M n-… Mass spectral data for the product matched those for 5-undecyne in the AIST database. …
Number of citations: 23 pubs.acs.org
KM Brummond, KD Gesenberg, JL Kent, AD Kerekes - Tetrahedron letters, 1998 - Elsevier
… in the formation of 5-undecyne (entry 3) in 80% yield (95 : 5, alkyne : allene). Alternative bases were examined for the elimination of the vinyl triflate to afford 5-undecyne. Addition of two …
Number of citations: 38 www.sciencedirect.com
LI Zakharkin - Bulletin of the Academy of Sciences of the USSR …, 1958 - Springer
… 7-Butoxy-5-undecyne had a strong absorption band at 2260 cm -1. … 1 g of 7-butoxy-5-undecyne; b,p. 125-126 (8 mm);n~~ 1.4412; d~~ 4 0.8286; found MR 71.42; calculated MR 71.11. …
Number of citations: 3 link.springer.com
A Thiam, MT Guèye, CH Sangharé… - Journal of Plant …, 2021 - psjd.icm.edu.pl
Today the use of plant extracts, in particular essential oils, is a natural alternative to synthetic insecticides in the fight against crop pests. In this study, the insecticidal activity of essential …
Number of citations: 2 psjd.icm.edu.pl
A Amuthavalli, T Ramesh - International Journal of …, 2021 - pdfs.semanticscholar.org
The present work phytoconstituents of the seed powder of Sterculia foetidaL. extracted with 98% methanol. The extracted phytochemical compound subjected to qualitative analysis, …
Number of citations: 1 pdfs.semanticscholar.org
A Thiam, MT Guèye, I Ndiyae, SM Diop… - American Journal of …, 2018 - orbi.uliege.be
The objective of this work is to study the variability of the chemical composition of essential oils of fruits of Xylopia aethiopica from southern Senegal. Essential oils were obtained by …
Number of citations: 4 orbi.uliege.be
IA Weinstock, RR Schrock… - Journal of the American …, 1991 - ACS Publications
… Metathesis of 40, 60, 80,and 100 equiv of 5-undecyne at approximately equal … This result contrasts strongly with the fact that 100 equiv of 5-undecyne is only partially metathesized after …
Number of citations: 82 pubs.acs.org
MA Adeyemi, DA Ekunseitan, SS Abiola… - International Journal …, 2017 - researchgate.net
The fruit of Lagenaria breviflora R. was obtained and subjected to methanol extraction. The chemical compound in the extract was analyzed using a Gas chromatography coupled with …
Number of citations: 44 www.researchgate.net
K Kuningas, S Rang, T Kailas - Journal of Chromatography A, 1990 - Elsevier
A comparative study of the elution behaviour of C 8 C 14 n-alkenes and n-alkynes on OV-101, OV-17 and OV-225 was carried out. By means of the temperature and structure …
Number of citations: 16 www.sciencedirect.com

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